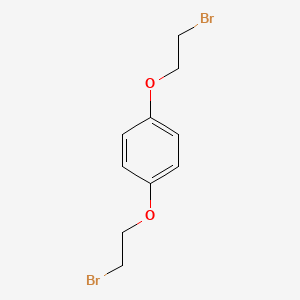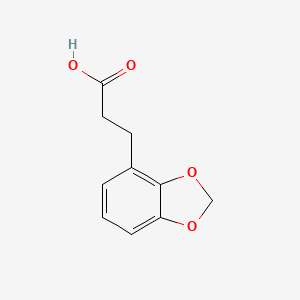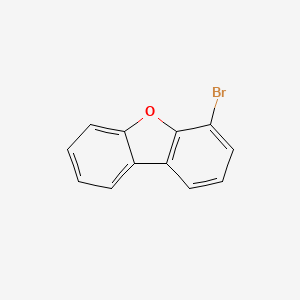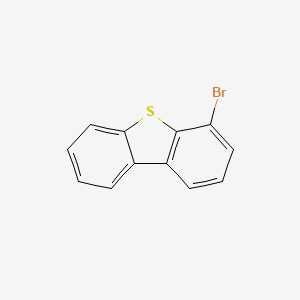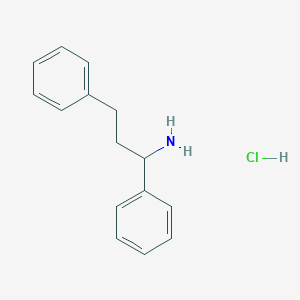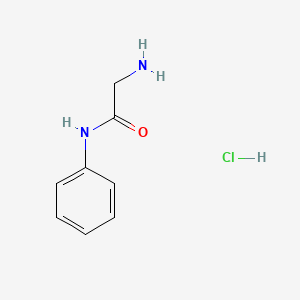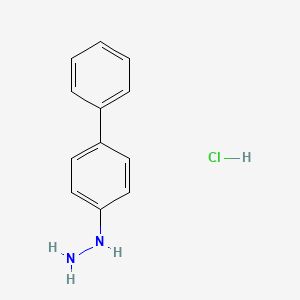
3-ブロモメチルチオフェン
概要
説明
3-(Bromomethyl)thiophene is a useful research compound. Its molecular formula is C5H5BrS and its molecular weight is 177.06 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Bromomethyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Bromomethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
電子デバイスおよび光電子デバイス
3-ブロモメチルチオフェンは、チオフェン系共役ポリマーの合成における貴重なモノマーです。 これらのポリマーは、その優れた光学特性と導電性により、電子デバイスおよび光電子デバイスの開発に不可欠です 。3-ブロモメチルチオフェンの使用により、有機太陽電池や電界効果トランジスタなどの用途に適した、電子特性が向上した材料が得られます。
医薬品化学
医薬品化学において、3-ブロモメチルチオフェンから誘導されたものを含むチオフェン誘導体は、幅広い治療特性を示すことが示されています。 それらは、抗炎症、抗精神病、抗不整脈、および抗がん活性を持つ化合物の合成に使用されます 。3-ブロモメチルチオフェンの汎用性により、潜在的に改善された有効性と副作用の軽減を備えた新規医薬品を作成できます。
抗がん剤の合成
具体的には、3-ブロモメチルチオフェンから合成できる2-ブチルチオフェンは、抗がん剤の製造における原料として使用されます。 これらの薬剤は、がん細胞のさまざまな経路を標的にすることができ、治療戦略の新しい道を開きます .
抗アテローム性動脈硬化薬の開発
同様に、3-ブロモメチルチオフェンから誘導された2-オクチルチオフェンは、抗アテローム性動脈硬化薬の合成に使用されます。 これらの薬剤は、主要な心臓血管疾患であるアテローム性動脈硬化症の予防と治療に重要な役割を果たします .
金属錯化剤
3-ブロモメチルチオフェン誘導体は、金属錯化剤として作用します。 それらは、さまざまな金属と錯体を形成でき、触媒作用と材料科学において、ユニークな特性を持つ新しい材料を作成するために役立ちます .
殺虫剤開発
この化合物は、殺虫剤の開発にも関与しています。 新しい化学構造の基盤を形成することで、より効果的かつ環境に優しい害虫駆除ソリューションの開発に貢献しています .
ポリマー合成
3-ブロモメチルチオフェンは、直接アリール化重合(DArP)プロトコルで使用されます。 DArPは、制御された分子量、低い多分散性指数、高い位置規則性、および調整可能な光電子特性を持つポリマーを合成する、費用対効果が高く、グリーンな方法です .
化学感受性と液晶性
化学感受性と液晶性などの特性を示す官能化位置規則性ポリチオフェンは、3-ブロモメチルチオフェンを使用して合成できます。 これらの材料は、センサーとディスプレイ技術で潜在的な用途があります .
Safety and Hazards
将来の方向性
Thiophene-based compounds, including 3-(Bromomethyl)thiophene, have been attracting great interest in both industry and academia due to their exceptional optical and conductive properties . They hold an irreplaceable position among the continuously growing plethora of conjugated polymers . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
作用機序
Target of Action
3-Bromomethylthiophene is a unique chemical compound with the empirical formula C5H5BrS
Pharmacokinetics
It can be analyzed by a reverse phase (rp) high-performance liquid chromatography (hplc) method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Action Environment
Factors such as pH, temperature, and solvent can potentially affect the compound’s action . .
生化学分析
Biochemical Properties
3-(Bromomethyl)thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . These interactions are primarily due to the compound’s ability to form stable complexes with biomolecules, thereby modulating their activity.
Cellular Effects
The effects of 3-(Bromomethyl)thiophene on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit tumor cell growth in vitro on human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) after a continuous exposure of 48 hours . This indicates its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)thiophene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bromomethyl)thiophene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Bromomethyl)thiophene remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)thiophene vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
3-(Bromomethyl)thiophene is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted . These metabolic processes are essential for regulating the compound’s bioavailability and toxicity.
Transport and Distribution
Within cells and tissues, 3-(Bromomethyl)thiophene is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(Bromomethyl)thiophene significantly affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling . This targeted localization enhances the compound’s efficacy and reduces off-target effects.
特性
IUPAC Name |
3-(bromomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHYRUAHXHHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188399 | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34846-44-1 | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(BROMOMETHYL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX786XKM7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromomethylthiophene so useful in organic synthesis?
A1: This compound serves as a valuable precursor in various reactions due to the reactivity of its bromomethyl group. This group readily participates in nucleophilic substitution reactions, allowing for the attachment of diverse molecular fragments to the thiophene ring. [, , , , ]
Q2: Can you give some examples of how 3-Bromomethylthiophene is used to synthesize more complex molecules?
A2: Certainly. It has been utilized in the synthesis of various heterocyclic compounds. For instance:
- Annulated Heterocycles: Researchers have employed 3-Bromomethylthiophene in Lewis acid-mediated domino reactions with arenes and heteroarenes to construct annulated heterocycles. This process involves arylation followed by intramolecular cyclization and aromatization. []
- Bisthienothiepinones: The compound acts as a key intermediate in the synthesis of four isomeric bisthienothiepinones. The process involves a series of reactions including displacement, hydrolysis, acid chloride formation, and ring closure. []
- Pyrrolodiazepines: Several studies highlight the use of 3-Bromomethylthiophene in the synthesis of pyrrolodiazepine derivatives. These syntheses typically involve multi-step procedures with the bromomethyl group participating in alkylation or substitution reactions to build the desired ring systems. [, ]
Q3: Are there any specific reaction conditions or catalysts that facilitate these reactions with 3-Bromomethylthiophene?
A3: Yes, the reaction conditions and catalysts can significantly influence the outcome. For example:
- Lewis Acids: Lewis acids, such as stannic chloride, can mediate domino reactions, leading to the formation of annulated heterocycles. []
- Nucleophilic Substitution: Various nucleophiles, such as thiophene-3-thiolate, can react with the bromomethyl group, leading to the formation of thioethers. []
- Base-mediated Reactions: Strong bases can generate the corresponding anion, which can then react with various electrophiles. [, ]
Q4: What spectroscopic data can be used to characterize 3-Bromomethylthiophene?
A4: The following spectroscopic techniques are commonly used for characterization:
- NMR Spectroscopy (1H and 13C): NMR provides information about the hydrogen and carbon environments within the molecule. [, ]
- Infrared Spectroscopy (IR): IR spectroscopy reveals information about the functional groups present in the molecule. []
- Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of the compound. []
Q5: Are there any known challenges or limitations associated with using 3-Bromomethylthiophene in synthesis?
A5: While it is a versatile reagent, some potential challenges exist:
- Regioselectivity: In some reactions, controlling the regioselectivity of the bromination of the thiophene ring can be challenging. []
- Stability: The compound can be sensitive to light and heat, potentially requiring storage under controlled conditions. []
Q6: Are there any commercially available polymers incorporating 3-Bromomethylthiophene?
A6: Yes, researchers have synthesized soluble copolymers containing 3-Bromomethylthiophene. For example, copolymers of poly(3-penthylthiophene) and poly(3-phosphate diethyl 3-thienylmethyl) have been created by functionalizing a copolymer containing 3-Bromomethylthiophene. These materials have shown potential in optoelectronic applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


